molecular formula C8H6ClN3O B2937178 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine CAS No. 1092336-05-4

5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Cat. No. B2937178
CAS RN: 1092336-05-4
M. Wt: 195.61
InChI Key: PMPSRMDGRYDOMU-UHFFFAOYSA-N
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Description

The compound “5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine” belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The 3-chlorophenyl group suggests that the compound may have some degree of polarity and could participate in pi stacking interactions due to the aromatic ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles are typically synthesized through the cyclization of appropriate precursors, often involving the reaction of carboxylic acids, their derivatives, or hydrazides . The presence of the 3-chlorophenyl group and the amine group would likely be introduced in later steps of the synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a planar, aromatic system. The 3-chlorophenyl group would add another aromatic system to the molecule, and these two rings may be coplanar or may be oriented at an angle to each other .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the 3-chlorophenyl group, and the amine group. The oxadiazole ring is generally stable but can participate in reactions that involve the opening of the ring . The chlorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole and phenyl rings would likely make the compound relatively hydrophobic, while the amine group could allow for some degree of solubility in polar solvents .

Scientific Research Applications

Novel Synthesis Methods

  • A novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, providing an alternative to traditional synthesis methods. This approach uses (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde in dichloromethane at ambient temperature, offering high yields without catalysts or activation (Ramazani & Rezaei, 2010).

Chemical Reactions and Mechanisms

  • Research into the reaction between N-(3,4-dichlorophenethyl)-N-methylamine and 3-chloromethyl-5-phenyl-1,2,4-oxadiazole has provided insights into ring fission and C–C bond cleavage reactions. This study proposed a mechanism for the formation of specific derivatives and explored the structural characterization of reaction products (Jäger et al., 2002).

Antimicrobial Activities

  • Synthesis and evaluation of new 1,2,4-triazole derivatives, including compounds related to 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine, have demonstrated potential antimicrobial activities. This research highlights the synthesis process and the biological evaluation of these compounds against various microorganisms (Bektaş et al., 2007).

Synthesis of Heterocyclic Compounds

  • A study on the synthesis of new heterocyclic fused rings compounds based on 5-Aryl-1,3,4-Oxadiazole has led to the development of several novel compounds. The research outlines the synthesis process and the potential applications of these compounds in further chemical and pharmacological studies (Abbas et al., 2017).

Antitubercular Agents Development

  • The development of water-soluble 3,5-dinitrophenyl tetrazole and oxadiazole antitubercular agents has been explored. This work involved the synthesis of tertiary amine-containing derivatives and their evaluation for in vitro antimycobacterial effects. The findings indicate a lipophilicity-dependent antimycobacterial activity among the compounds studied (Roh et al., 2017).

Antimicrobial and Anti-Proliferative Activities

  • N-Mannich bases of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. This research presents a significant step toward developing new chemical entities with potential applications in treating infections and cancer (Al-Wahaibi et al., 2021).

Safety And Hazards

While specific safety and hazard data for this compound are not available, general precautions should be taken when handling it, as with all chemicals. This includes avoiding inhalation or contact with skin and eyes .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. For example, it could be investigated for possible biological activity, such as antiviral, antibacterial, or anticancer activity . Additionally, modifications could be made to its structure to enhance its properties or introduce new functionality.

properties

IUPAC Name

5-(3-chlorophenyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPSRMDGRYDOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine

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